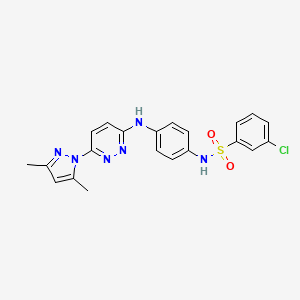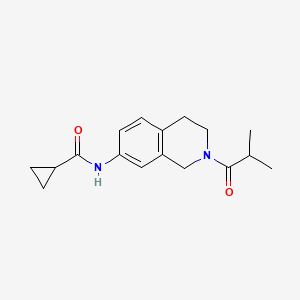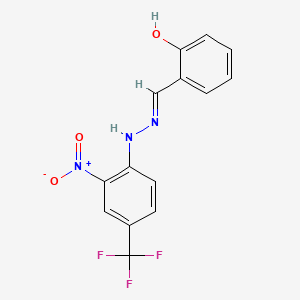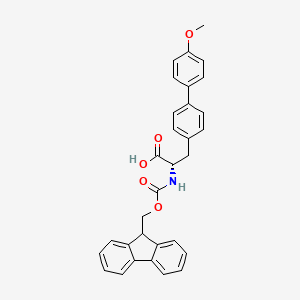![molecular formula C9H12ClNO B2511358 3-[(4-Chlorophenyl)amino]propan-1-ol CAS No. 69380-37-6](/img/structure/B2511358.png)
3-[(4-Chlorophenyl)amino]propan-1-ol
カタログ番号:
B2511358
CAS番号:
69380-37-6
分子量:
185.65
InChIキー:
HWZJUJOEYKRDBK-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
説明
3-[(4-Chlorophenyl)amino]propan-1-ol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as CPAP, and it is an aminoalcohol derivative of chloroacetophenone.
科学的研究の応用
Anticonvulsive and N-Cholinolytic Activities
- Compounds similar to 3-[(4-Chlorophenyl)amino]propan-1-ol have shown pronounced anticonvulsive activities and some peripheral n-cholinolytic activities. These compounds were synthesized and evaluated for their biological properties, indicating potential applications in the treatment of convulsions (Papoyan et al., 2011).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
- Research on derivatives of this compound has shown significant cardioselectivity in beta-adrenoceptor blocking agents. This finding is crucial for developing cardiovascular drugs that target specific receptors without affecting others (Rzeszotarski et al., 1979).
Antifungal Activity
- Certain derivatives, particularly those with halogen substitutions, have demonstrated effective antifungal properties against Candida strains. This suggests their potential use in developing new antifungal agents (Lima-Neto et al., 2012).
Corrosion Inhibition
- Tertiary amines derived from compounds like this compound have been used as corrosion inhibitors for carbon steel. These compounds form a protective layer on the metal surface, demonstrating potential applications in industrial corrosion prevention (Gao et al., 2007).
Dendrimer Synthesis for Biological Studies
- Dendrimers based on 3-amino-propan-1-ol have been synthesized and shown to be non-toxic. These dendrimers are useful for various biological studies due to their unique structural properties (Krishna et al., 2005).
Molecular Structure and Docking Studies
- Research on structurally similar compounds to this compound has provided insights into their molecular structure, including antimicrobial activities and docking studies. This can inform the development of new drugs with specific target interactions (Okasha et al., 2022).
Safety and Hazards
特性
IUPAC Name |
3-(4-chloroanilino)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-8-2-4-9(5-3-8)11-6-1-7-12/h2-5,11-12H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZJUJOEYKRDBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


4-Chloroaniline (4.39 g) and lithium tetrafluoroborate (3.32 g) were added to a solution of oxetane (1.00 g) in acetonitrile (20 mL) at room temperature, and the reaction solution was stirred at room temperature for 52 hours. A saturated sodium bicarbonate solution was added to the reaction solution, followed by extraction with chloroform. The resulting extract was dried over magnesium sulfate and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate system) to obtain 2.17 g of the title compound. The property values of the compound are as follows.





Name
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl]benzoate](/img/structure/B2511277.png)
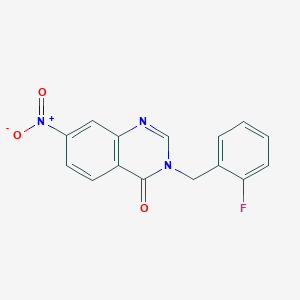


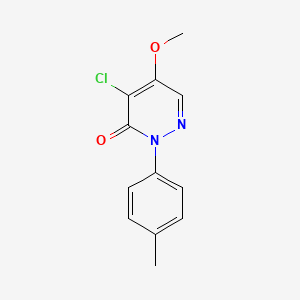
![3-[(4-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2511283.png)
![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B2511284.png)
![methyl 4-(2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2511287.png)
![Ethyl 2-[2-[(3,4,5,6-tetrachloropyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B2511291.png)
